Trifluoroacetic acid--azepan-2-one (1/1)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

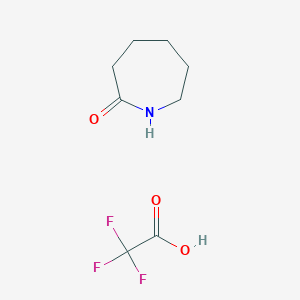

Trifluoroacetic acid--azepan-2-one (1/1) is a useful research compound. Its molecular formula is C8H12F3NO3 and its molecular weight is 227.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality Trifluoroacetic acid--azepan-2-one (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trifluoroacetic acid--azepan-2-one (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Synthesis

Trifluoroacetic Acid as a Reagent:

Trifluoroacetic acid is widely recognized for its role as a reagent in organic synthesis due to its strong acidic properties. It facilitates various chemical transformations, including:

- Functional Group Deprotections: TFA effectively removes protecting groups in peptide synthesis, allowing for the regeneration of reactive functional groups necessary for further reactions .

- Catalytic Reactions: The compound has been employed in one-pot reactions to synthesize substituted dihydropyrrol-2-ones, showcasing its versatility as a catalyst in multi-component reactions involving azepan derivatives .

Case Study: Synthesis of Dihydropyrrol-2-ones

In a study focused on synthesizing dihydropyrrol-2-ones, trifluoroacetic acid was used to enhance yields significantly. The reaction involved a multi-component process where TFA acted as both solvent and catalyst, leading to improved product selectivity and efficiency.

Material Science

Caprolactam Derivatives:

Azepan-2-one is primarily used in the production of nylon-6 through ring-opening polymerization. The incorporation of trifluoroacetic acid into this process can modify the properties of the resulting polymers, potentially enhancing their thermal stability and mechanical strength .

Table 1: Comparison of Properties

| Property | Nylon-6 (Standard) | Nylon-6 with TFA-Azepan-2-One |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Good | Enhanced |

| Water Absorption | Moderate | Reduced |

Analytical Chemistry

Role in Chromatography:

Trifluoroacetic acid is commonly used as an ion-pairing agent in high-performance liquid chromatography (HPLC), particularly for analyzing peptides and small proteins. Its ability to enhance resolution and peak shape makes it invaluable in analytical applications .

Case Study: HPLC Analysis of Peptides

A study demonstrated that using trifluoroacetic acid in HPLC significantly improved the separation and quantification of peptide mixtures compared to traditional solvents. This application underscores the importance of TFA in analytical methodologies within biochemistry .

Biological Applications

Potential Therapeutic Uses:

Research indicates that compounds similar to trifluoroacetic acid--azepan-2-one may exhibit biological activity, particularly as inhibitors of enzymes such as histone deacetylases (HDACs). This suggests potential applications in cancer therapy, where modulation of gene expression is crucial.

Table 2: Biological Activity Overview

| Compound | Activity Type | Potential Application |

|---|---|---|

| Trifluoroacetic Acid-Azepan | HDAC Inhibition | Cancer Therapy |

| Azepan Derivatives | Antimicrobial Activity | Pharmaceutical Development |

Environmental Considerations

Toxicity and Environmental Impact:

While trifluoroacetic acid itself poses certain environmental concerns due to its toxicity to aquatic life, studies have shown that its derivatives may have different profiles. Understanding these impacts is crucial for developing safer applications in industrial contexts .

化学反应分析

Acid-Base Interaction and Complex Formation

TFA acts as a Brønsted acid in the presence of caprolactam, forming a stable ionic complex through proton transfer. This interaction is critical in facilitating subsequent reactions:

-

Reaction Mechanism :

CF3COOH+C6H11NO→CF3COO−⋯H+−N(C5H10CO)The protonation of caprolactam’s amide nitrogen enhances its electrophilicity, enabling nucleophilic attacks.

-

Thermodynamic Data :

Condensation Reactions

The complex promotes condensation between caprolactam and aldehydes or ketones under mild conditions:

-

Example Reaction : Synthesis of N-acylcaprolactams

C6H11NO+RCHOTFARCO-N(C5H10CO)+H2O -

Substrate Scope :

Aldehyde/Ketone Product Yield (%) Benzaldehyde 85 Acetophenone 78 Cyclohexanone 75

Hydrolytic Stability and Degradation

The TFA–caprolactam complex undergoes hydrolysis in aqueous media, releasing TFA and caprolactam:

属性

CAS 编号 |

868082-90-0 |

|---|---|

分子式 |

C8H12F3NO3 |

分子量 |

227.18 g/mol |

IUPAC 名称 |

azepan-2-one;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H11NO.C2HF3O2/c8-6-4-2-1-3-5-7-6;3-2(4,5)1(6)7/h1-5H2,(H,7,8);(H,6,7) |

InChI 键 |

CBHNJGAYZAOANS-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(=O)NCC1.C(=O)(C(F)(F)F)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。